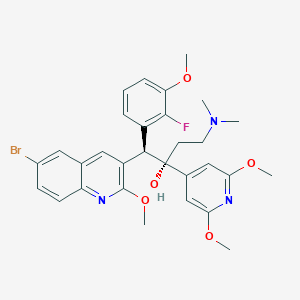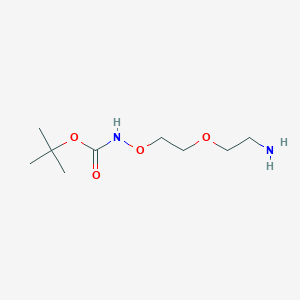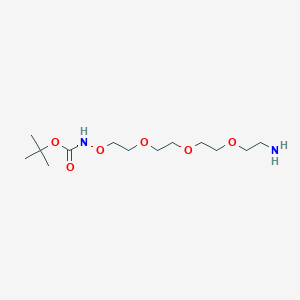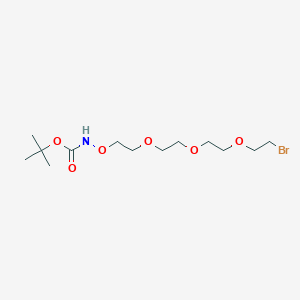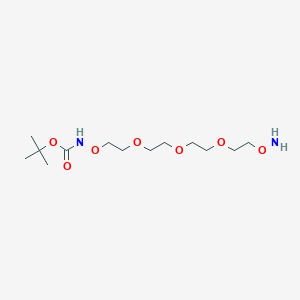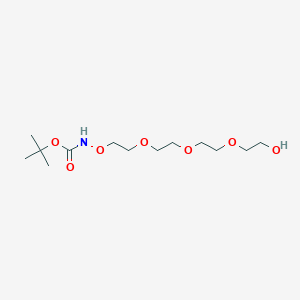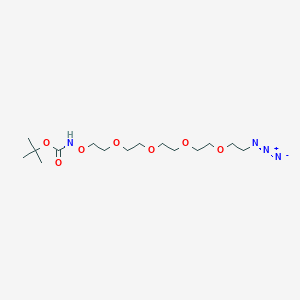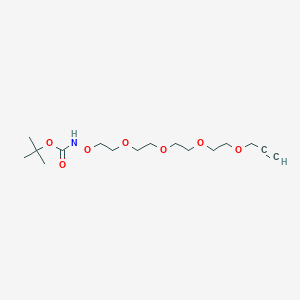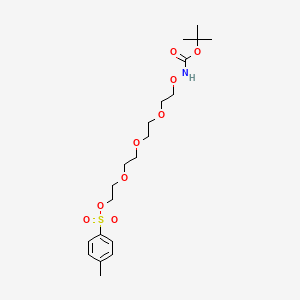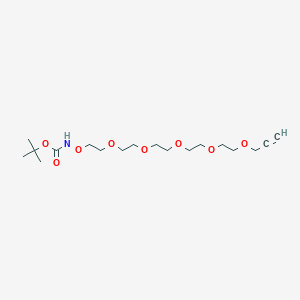![molecular formula C25H24N4O2 B611261 4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol CAS No. 838823-31-7](/img/structure/B611261.png)
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCS2312 is a novel potent and selective CHK1 kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Synthesis Techniques and Predictive Analysis : The chemical compound shares structural similarities with other pyrazole derivatives, which are synthesized through various methods, including multi-step procedures, to explore their pharmacological potential. For instance, compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate exhibit potential for inhibiting DNA gyrase-ATPase activity, indicating a route for exploring similar compounds' potential in pharmacology (Yurttaş, Evren, & Özkay, 2022).
Characterization and Antibacterial Evaluation : Pyrazole derivatives, such as 3-Methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one, have been synthesized and characterized for their antimicrobial activities. Their structures are confirmed using spectroscopic techniques, and they display promising antibacterial activities against various bacterial strains, suggesting potential applications in antimicrobial drug development (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Antioxidant Properties : Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against different strains of microorganisms and fungi. Additionally, their antioxidant potentials have been analyzed, with some compounds showing excellent activities, indicative of potential therapeutic applications (Şener, Erişkin, Yavuz, & Şener, 2017).
Structural and Spectroscopic Analysis : Detailed structural studies of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical methods, help in understanding their physicochemical properties. Such studies are crucial for the development of new compounds with potential biological activities (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Wirkmechanismus
- For instance, similar biphenyl-based compounds have been studied in the context of cancer treatment. They often interact with enzymes, receptors, or signaling pathways involved in cell growth, survival, and inflammation .
Target of Action
Biochemical Pathways
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of compound '4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol' can be achieved through a multi-step synthesis pathway involving the reaction of various starting materials.", "Starting Materials": [ "4-bromo-1,1'-biphenyl-2,4-diol", "3-(cyclopropylamino)methylbenzonitrile", "5-amino-1-(2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide", "sodium hydride", "tetrahydrofuran", "dimethylformamide", "chloroform", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Conversion of 4-bromo-1,1'-biphenyl-2,4-diol to 4-hydroxy-1,1'-biphenyl-2,4-dione using sodium hydride and tetrahydrofuran", "Step 2: Conversion of 3-(cyclopropylamino)methylbenzonitrile to 3-(cyclopropylamino)methylbenzylamine using methanol and hydrochloric acid", "Step 3: Conversion of 5-amino-1-(2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide to 5-(2,4-dihydroxyphenyl)-1-(3-(cyclopropylamino)methylphenyl)-1H-pyrazole-4-carboxamide using sodium hydroxide and dimethylformamide", "Step 4: Coupling of 4-hydroxy-1,1'-biphenyl-2,4-dione and 5-(2,4-dihydroxyphenyl)-1-(3-(cyclopropylamino)methylphenyl)-1H-pyrazole-4-carboxamide using chloroform and dimethylformamide to form the final compound '4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol'" ] } | |
CAS-Nummer |
838823-31-7 |
Produktname |
4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol |
Molekularformel |
C25H24N4O2 |
Molekulargewicht |
412.493 |
IUPAC-Name |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29) |
InChI-Schlüssel |
JMEXWOPTERDPHI-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TCS2312, TCS 2312, TCS-2312 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)
